molecular formula C23H23Cl2N3O2 B11935418 2-(2,6-dichlorophenyl)-1-((1S,3R)-3-(hydroxymethyl)-1-methyl-5-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one

2-(2,6-dichlorophenyl)-1-((1S,3R)-3-(hydroxymethyl)-1-methyl-5-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one

Cat. No.: B11935418
M. Wt: 444.3 g/mol
InChI Key: MJDOWJUPBHLXIH-GOEBONIOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of LY3154885 requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions, using larger reactors, and ensuring consistent quality and yield. The process also includes purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

LY3154885 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

LY3154885 has several scientific research applications, including:

Mechanism of Action

LY3154885 exerts its effects by modulating the dopamine D1 receptor. It acts as a positive allosteric modulator, enhancing the receptor’s response to dopamine. This modulation involves specific molecular targets and pathways, including the activation of intracellular signaling cascades that influence neuronal activity and behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

LY3154885 is unique due to its improved nonclinical drug-drug interaction risk profile. Unlike other similar compounds, it is primarily metabolized by uridine 5’-diphospho-glucuronosyltransferase, reducing the risk of interactions with cytochrome P450 3A4 inhibitors and inducers .

Properties

Molecular Formula

C23H23Cl2N3O2

Molecular Weight

444.3 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)-1-[(1S,3R)-3-(hydroxymethyl)-1-methyl-5-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone

InChI

InChI=1S/C23H23Cl2N3O2/c1-14-17-5-3-6-18(15-11-26-27(2)12-15)19(17)9-16(13-29)28(14)23(30)10-20-21(24)7-4-8-22(20)25/h3-8,11-12,14,16,29H,9-10,13H2,1-2H3/t14-,16+/m0/s1

InChI Key

MJDOWJUPBHLXIH-GOEBONIOSA-N

Isomeric SMILES

C[C@H]1C2=CC=CC(=C2C[C@@H](N1C(=O)CC3=C(C=CC=C3Cl)Cl)CO)C4=CN(N=C4)C

Canonical SMILES

CC1C2=CC=CC(=C2CC(N1C(=O)CC3=C(C=CC=C3Cl)Cl)CO)C4=CN(N=C4)C

Origin of Product

United States

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